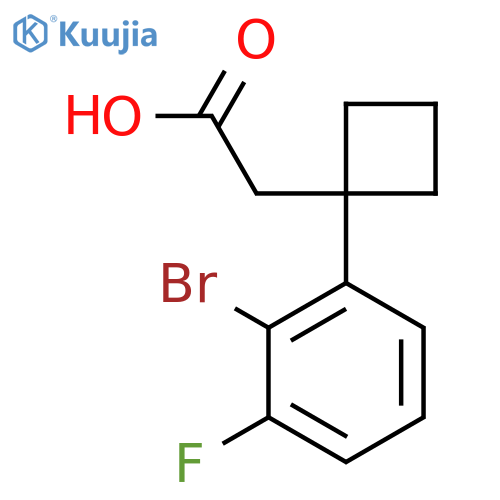

Cas no 2229362-18-7 (2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid)

2229362-18-7 structure

商品名:2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid

2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid

- 2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid

- 2229362-18-7

- EN300-1909915

-

- インチ: 1S/C12H12BrFO2/c13-11-8(3-1-4-9(11)14)12(5-2-6-12)7-10(15)16/h1,3-4H,2,5-7H2,(H,15,16)

- InChIKey: JKDGFOVSWCFIGA-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1C1(CC(=O)O)CCC1)F

計算された属性

- せいみつぶんしりょう: 286.00047g/mol

- どういたいしつりょう: 286.00047g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 278

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 37.3Ų

2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1909915-0.05g |

2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid |

2229362-18-7 | 0.05g |

$1129.0 | 2023-09-18 | ||

| Enamine | EN300-1909915-2.5g |

2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid |

2229362-18-7 | 2.5g |

$2631.0 | 2023-09-18 | ||

| Enamine | EN300-1909915-10.0g |

2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid |

2229362-18-7 | 10g |

$5774.0 | 2023-05-23 | ||

| Enamine | EN300-1909915-10g |

2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid |

2229362-18-7 | 10g |

$5774.0 | 2023-09-18 | ||

| Enamine | EN300-1909915-1.0g |

2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid |

2229362-18-7 | 1g |

$1343.0 | 2023-05-23 | ||

| Enamine | EN300-1909915-0.25g |

2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid |

2229362-18-7 | 0.25g |

$1235.0 | 2023-09-18 | ||

| Enamine | EN300-1909915-0.5g |

2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid |

2229362-18-7 | 0.5g |

$1289.0 | 2023-09-18 | ||

| Enamine | EN300-1909915-5.0g |

2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid |

2229362-18-7 | 5g |

$3894.0 | 2023-05-23 | ||

| Enamine | EN300-1909915-0.1g |

2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid |

2229362-18-7 | 0.1g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1909915-5g |

2-[1-(2-bromo-3-fluorophenyl)cyclobutyl]acetic acid |

2229362-18-7 | 5g |

$3894.0 | 2023-09-18 |

2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid 関連文献

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

2229362-18-7 (2-1-(2-bromo-3-fluorophenyl)cyclobutylacetic acid) 関連製品

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量